molecular formula C12H9F3N2O2 B13924565 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13924565
M. Wt: 270.21 g/mol
InChI Key: NHGXSDPELIMEMX-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, the β-diketone would be 1,1,1-trifluoro-2,4-pentanedione.

    Substitution with Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(5-Carboxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Trifluoromethyl-1H-pyrazol-1-yl)benzoic acid: Lacks the methyl group on the pyrazole ring.

    4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid: Lacks the trifluoromethyl group.

    4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenol: Has a phenol group instead of a benzoic acid moiety.

Uniqueness

The presence of both the trifluoromethyl group and the benzoic acid moiety in 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the benzoic acid moiety provides a site for further functionalization or interaction with biological targets.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(12(13,14)15)16-17(7)9-4-2-8(3-5-9)11(18)19/h2-6H,1H3,(H,18,19)

InChI Key

NHGXSDPELIMEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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